molecular formula C20H24ClN7O2 B3020065 4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920185-28-0

4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

Cat. No.: B3020065
CAS No.: 920185-28-0
M. Wt: 429.91
InChI Key: BTDZLQKFRPZIBJ-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a synthetic triazolopyrimidine derivative characterized by a piperazine linker and a substituted phenyl group. The compound’s core structure includes a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, a heterocyclic system known for its pharmacological relevance in kinase inhibition and receptor modulation. The ethoxyphenyl substituent at the triazole ring and the chloro-substituted butanone chain distinguish it from structurally related analogs.

Properties

IUPAC Name

4-chloro-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O2/c1-2-30-16-7-5-15(6-8-16)28-20-18(24-25-28)19(22-14-23-20)27-12-10-26(11-13-27)17(29)4-3-9-21/h5-8,14H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDZLQKFRPZIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCCl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound features a triazole and pyrimidine ring system, which are known to contribute to various biological activities. The presence of a piperazine moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrimidine structures exhibit significant antimicrobial properties. A study highlighted the efficacy of related triazole derivatives against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL for some derivatives . The specific compound may exhibit similar or enhanced activity due to its unique structural attributes.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological properties. The compound may exhibit anxiolytic or antidepressant effects through serotonin receptor modulation. Studies on similar piperazine-containing compounds have demonstrated their ability to interact with neurotransmitter systems, leading to behavioral changes in animal models .

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could mediate its neuropharmacological effects.

Case Studies

Several studies have evaluated the biological activities of related compounds:

StudyCompoundBiological ActivityFindings
Barbuceanu et al. (2020)Triazole DerivativesAntibacterialMIC values ranged from 0.125–8 μg/mL against various strains .
PMC7384432 (2020)Triazole-Fused CompoundsAnticancerInduced apoptosis in cancer cell lines through kinase inhibition .
ACS Publications (2021)Piperazine DerivativesNeuropharmacologicalDemonstrated anxiolytic effects in rodent models .

Comparison with Similar Compounds

Key Observations :

  • The chloro substituent on the butanone may improve electrophilic reactivity, influencing binding kinetics .
  • Molecular Weight : The target compound’s higher molecular weight (~492.4 vs. 397.4–477.5 in analogs) could impact bioavailability, as molecules >500 Da often face challenges in passive diffusion.

Hypothetical Pharmacological Comparisons

While direct activity data for the target compound are unavailable, structural analogs provide insights:

  • Fluorophenyl Analogs: Demonstrated adenosine A2A receptor antagonism (IC50 ~50 nM in 1-{4-[3-(4-fluorophenyl)-3H-triazolo...} ). The ethoxyphenyl group may alter receptor selectivity due to steric and electronic effects.

Research Findings and Implications

Stability and Degradation

The chloro substituent in the butanone chain may confer susceptibility to nucleophilic displacement under alkaline conditions, necessitating stability studies in formulation development. Ethoxy groups are prone to oxidative metabolism, which could shorten half-life compared to fluorophenyl analogs .

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